2-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid
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Overview
Description
2-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid: is a synthetic organic compound characterized by its unique bicyclic structure This compound features a fluorine atom and a phenyl group attached to a bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, introduction of the fluorine atom, and attachment of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom or phenyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 2-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the effects of fluorine substitution.
Biology: In biological research, this compound may be used to study the interactions of fluorinated organic molecules with biological systems. Its structural features make it a potential candidate for drug design and development.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. Its unique structure and reactivity may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it valuable for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with specific molecular targets. The fluorine atom and phenyl group play crucial roles in determining the compound’s binding affinity and selectivity. The bicyclic core provides structural rigidity, which can influence the compound’s overall reactivity and stability. Molecular pathways involved in its action may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
2-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid: This compound features an additional fluorine atom, which can significantly alter its chemical and biological properties.
2-{2-chloro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid: The substitution of fluorine with chlorine can affect the compound’s reactivity and interactions with biological systems.
2-{2-bromo-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid: The presence of a bromine atom introduces different steric and electronic effects compared to fluorine.
Uniqueness: 2-{2-fluoro-3-phenylbicyclo[111]pentan-1-yl}propanoic acid is unique due to its specific combination of a fluorine atom and a phenyl group attached to a bicyclic core
Properties
CAS No. |
2742656-74-0 |
---|---|
Molecular Formula |
C14H15FO2 |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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